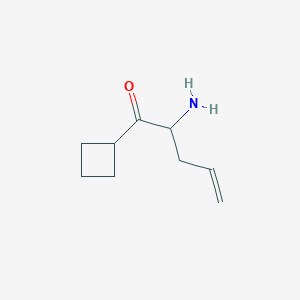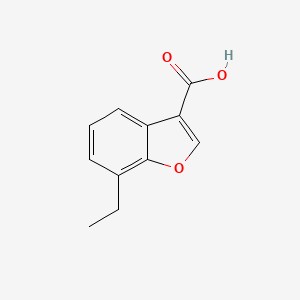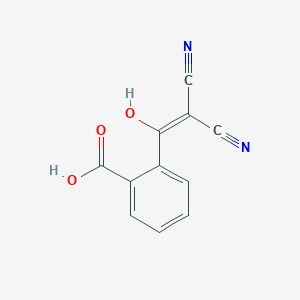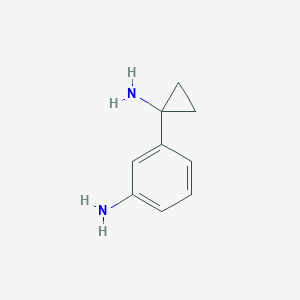
3-(1-Aminocyclopropyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Aminocyclopropyl)aniline is an organic compound with the molecular formula C9H12N2 It features an aniline moiety substituted with an aminocyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminocyclopropyl)aniline typically involves the reaction of aniline with a cyclopropylamine derivative. One common method is the nucleophilic substitution reaction where aniline reacts with 1-chlorocyclopropane in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques such as chromatography and crystallization ensures the high quality of the final product.
化学反応の分析
Types of Reactions
3-(1-Aminocyclopropyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of nitrosoaniline or nitroaniline.
Reduction: Regeneration of the parent amine from nitro derivatives.
Substitution: Formation of halogenated or nitrated aniline derivatives.
科学的研究の応用
3-(1-Aminocyclopropyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
作用機序
The mechanism by which 3-(1-Aminocyclopropyl)aniline exerts its effects involves interactions with various molecular targets. The aminocyclopropyl group can engage in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The aromatic ring allows for π-π interactions with other aromatic systems, which can be crucial in biological systems and material science applications.
類似化合物との比較
Similar Compounds
Aniline: A simpler aromatic amine without the cyclopropyl group.
Cyclopropylamine: Lacks the aromatic ring present in 3-(1-Aminocyclopropyl)aniline.
3-Nitroaniline: Contains a nitro group instead of the aminocyclopropyl group.
Uniqueness
This compound is unique due to the presence of both an aniline moiety and an aminocyclopropyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where both aromatic and cyclopropyl functionalities are desired.
特性
分子式 |
C9H12N2 |
|---|---|
分子量 |
148.20 g/mol |
IUPAC名 |
3-(1-aminocyclopropyl)aniline |
InChI |
InChI=1S/C9H12N2/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6H,4-5,10-11H2 |
InChIキー |
ZZIDQSYUJFBUOR-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=CC(=CC=C2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


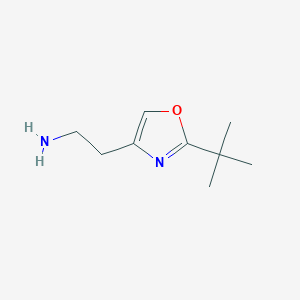
![6-[(Morpholin-4-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B13174852.png)

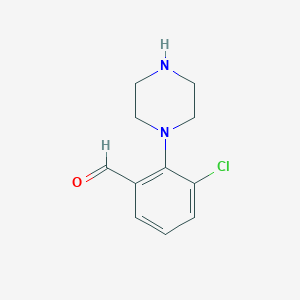
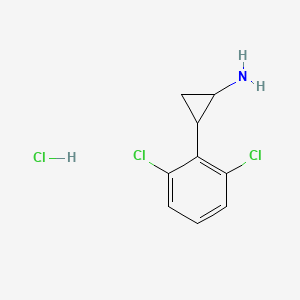
![Benzyl 3-[(chlorosulfonyl)methyl]-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13174873.png)
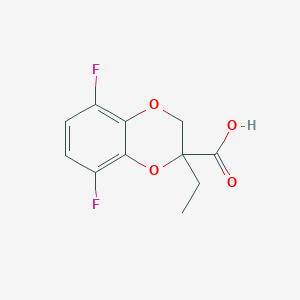
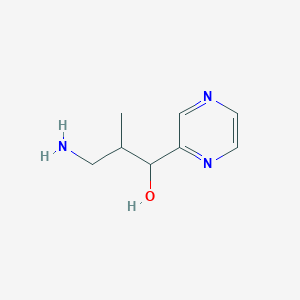
![2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13174892.png)

![Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B13174904.png)
